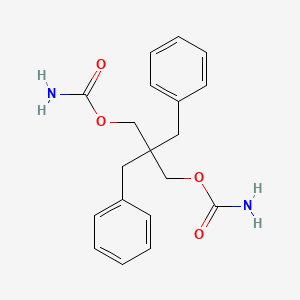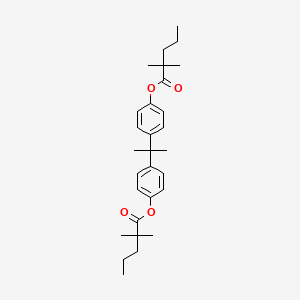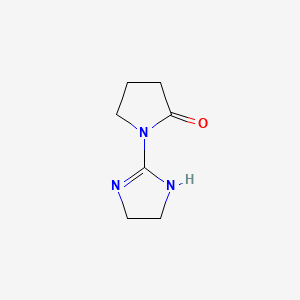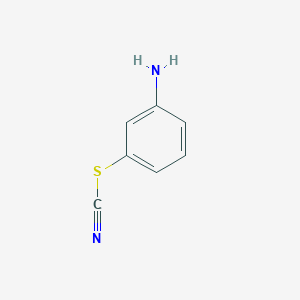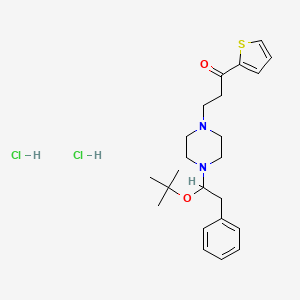
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a butyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the iodination of benzoic acid derivatives to introduce iodine atoms at specific positions. The amino group is then introduced through a nitration-reduction sequence. The final step involves the coupling of the iodinated and aminated benzoic acid derivative with a butyric acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atoms can produce deiodinated compounds.
科学的研究の応用
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the development of new materials with specific properties, such as high-density polymers.
作用機序
The mechanism of action of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms can interact with biological molecules, leading to changes in their structure and function. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the butyric acid moiety.
2,4,6-Triiodophenol: Contains iodine atoms but lacks the amino and butyric acid groups.
4-Amino-3,5-diiodobenzoic acid: Contains fewer iodine atoms and lacks the butyric acid moiety.
Uniqueness
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is unique due to its combination of iodine atoms, an amino group, and a butyric acid moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
22708-40-3 |
|---|---|
分子式 |
C17H15I3N2O4 |
分子量 |
692.02 g/mol |
IUPAC名 |
2-[4-[(3-amino-2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O4/c1-2-12(17(24)25)26-9-5-3-8(4-6-9)22-16(23)13-10(18)7-11(19)15(21)14(13)20/h3-7,12H,2,21H2,1H3,(H,22,23)(H,24,25) |
InChIキー |
NNKURSMSPVSFKE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



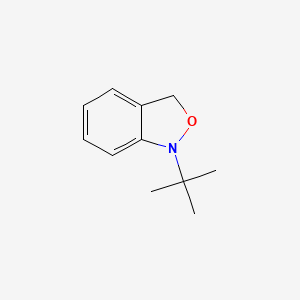
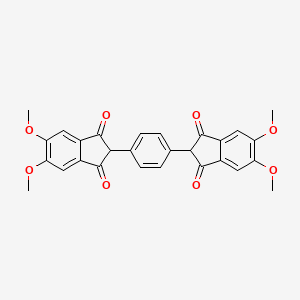
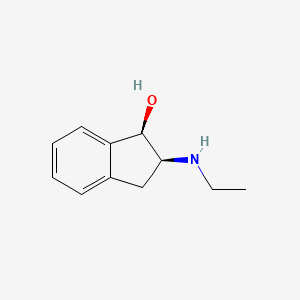
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
